Egfr/her2/dhfr-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr/her2/dhfr-IN-2 is a compound that targets the epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase. These receptors are part of the protein tyrosine kinase family and play crucial roles in cell growth and survival. Malfunctions in these receptors are associated with various cancers, including breast cancer .
Vorbereitungsmethoden
The synthesis of Egfr/her2/dhfr-IN-2 involves multiple steps, including the formation of heterocyclic cores. The synthetic routes typically involve the use of thiazole and pyrazoline moieties, starting from key building blocks like pyrazoline carbothioamides . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Egfr/her2/dhfr-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Egfr/her2/dhfr-IN-2 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the interactions between different functional groups and receptors.
Biology: Helps in understanding the signaling pathways involved in cell growth and survival.
Medicine: Used in the development of targeted therapies for cancers that overexpress epidermal growth factor receptor and human epidermal growth factor receptor 2
Wirkmechanismus
Egfr/her2/dhfr-IN-2 exerts its effects by inhibiting the activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase. The compound binds to the active sites of these receptors, preventing their activation and subsequent signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Egfr/her2/dhfr-IN-2 is unique in its ability to target multiple receptors simultaneously. Similar compounds include:
Eigenschaften
Molekularformel |
C22H19BrN2O |
---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-6-(4-methylphenyl)-2-propoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C22H19BrN2O/c1-3-12-26-22-20(14-24)19(16-8-10-18(23)11-9-16)13-21(25-22)17-6-4-15(2)5-7-17/h4-11,13H,3,12H2,1-2H3 |
InChI-Schlüssel |
DQIUWEBTLVAWQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.